5-bromo-1,3,8,12-tetrazatricyclo[7.5.0.02,7]tetradeca-2(7),3,5,8-tetraene
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Overview
Description
3-Bromo-7,8,9,10-tetrahydro-6H-pyrido[3’,2’:4,5]imidazo[1,2-d][1,4]diazepine is a complex heterocyclic compound that belongs to the class of imidazo[1,2-d][1,4]diazepines This compound is characterized by its unique fused ring structure, which includes a pyridine ring, an imidazole ring, and a diazepine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-7,8,9,10-tetrahydro-6H-pyrido[3’,2’:4,5]imidazo[1,2-d][1,4]diazepine typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the alkylation of imidazole with 1,3-dibromopropane, followed by cyclization with a pyridine derivative. The reaction conditions often require the use of strong bases such as potassium carbonate and solvents like dimethylformamide (DMF) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-7,8,9,10-tetrahydro-6H-pyrido[3’,2’:4,5]imidazo[1,2-d][1,4]diazepine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield dihydro derivatives.
Cyclization Reactions: The presence of multiple reactive sites allows for further cyclization reactions to form more complex fused ring systems.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride (LiAlH4).
Solvents: DMF, dichloromethane (DCM), and ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce N-oxides .
Scientific Research Applications
3-Bromo-7,8,9,10-tetrahydro-6H-pyrido[3’,2’:4,5]imidazo[1,2-d][1,4]diazepine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand for various biological targets, including enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials, such as electroluminescent materials for OLED devices.
Mechanism of Action
The mechanism of action of 3-Bromo-7,8,9,10-tetrahydro-6H-pyrido[3’,2’:4,5]imidazo[1,2-d][1,4]diazepine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites or act as an agonist or antagonist for specific receptors .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar fused ring structure but lack the diazepine ring.
Imidazo[2,1-b]thiazines: These compounds contain a thiazine ring instead of a diazepine ring.
Pyrido[2,3-d]pyrimidines: These compounds have a pyrimidine ring fused to a pyridine ring.
Uniqueness
3-Bromo-7,8,9,10-tetrahydro-6H-pyrido[3’,2’:4,5]imidazo[1,2-d][1,4]diazepine is unique due to its specific ring structure and the presence of a bromine atom, which imparts distinct chemical reactivity and potential biological activity.
Properties
CAS No. |
1239883-36-3 |
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Molecular Formula |
C10H11BrN4 |
Molecular Weight |
267.13 g/mol |
IUPAC Name |
5-bromo-1,3,8,12-tetrazatricyclo[7.5.0.02,7]tetradeca-2(7),3,5,8-tetraene |
InChI |
InChI=1S/C10H11BrN4/c11-7-5-8-10(13-6-7)15-4-3-12-2-1-9(15)14-8/h5-6,12H,1-4H2 |
InChI Key |
XBFPAEDUMUJMNN-UHFFFAOYSA-N |
SMILES |
C1CNCCN2C1=NC3=C2N=CC(=C3)Br |
Canonical SMILES |
C1CNCCN2C1=NC3=C2N=CC(=C3)Br |
Origin of Product |
United States |
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